![molecular formula C9H9N3O2 B13322050 2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a but-3-yn-2-ylamino group at the 2-position and a carboxylic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the But-3-yn-2-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with but-3-yn-2-ylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles and electrophiles can be used in substitution reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Lacks the but-3-yn-2-yl group, which may affect its reactivity and applications.
2-[(But-3-yn-2-yl)amino]pyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring, which could influence its chemical properties and biological activity.
Uniqueness
2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the but-3-yn-2-ylamino group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups can confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
2-(but-3-yn-2-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6(2)12-9-10-4-7(5-11-9)8(13)14/h1,4-6H,2H3,(H,13,14)(H,10,11,12) |
InChIキー |
LSVBEVSYUWKXKL-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)NC1=NC=C(C=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


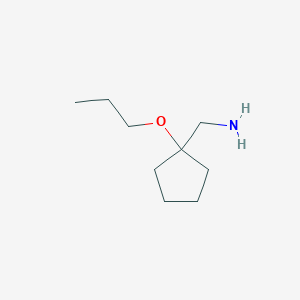


![tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B13321984.png)
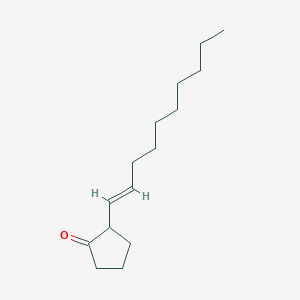
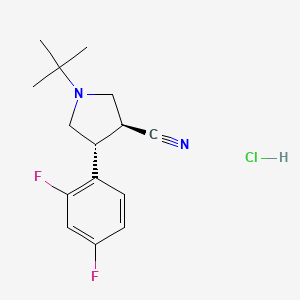

![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)

![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
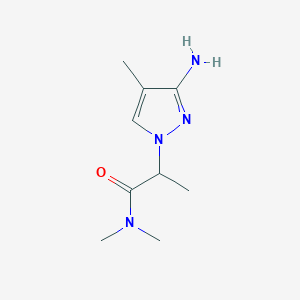
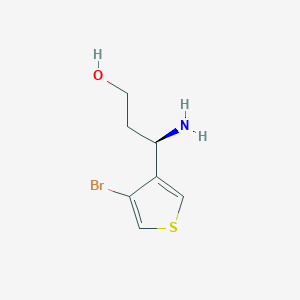

![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
